molecular formula C12H20O3 B13178190 Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate

Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B13178190
M. Wt: 212.28 g/mol
InChI Key: FSEJSGQGNCKLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Biological Activity

Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, comparative studies, and relevant case studies.

  • Molecular Formula: C₁₂H₂₀O₃
  • Molecular Weight: 212.29 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CCOC(=O)C1C2(O1)CCCC(CC2)C

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The ester group in the compound can undergo hydrolysis, releasing active intermediates that may interact with enzymes and receptors within biological systems. This interaction is crucial for its potential therapeutic applications, particularly in drug development.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could be beneficial in protecting cells from oxidative stress.
  • Antimicrobial Properties : There is ongoing research into the antimicrobial effects of this compound, with some studies indicating efficacy against various bacterial strains.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for treating diseases related to metabolic dysfunctions.

Comparative Studies

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructureBiological ActivityRemarks
Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylateStructureModerate antioxidantSimilar spirocyclic structure
Ethyl 6-methyl-2-oxaspiro[3.5]nonane-3-carboxylateStructureLow antimicrobialDifferent ester group

The structural differences among these compounds may influence their reactivity and interaction with biological targets, highlighting the importance of specific functional groups in determining biological activity.

Case Study 1: Antioxidant Activity Assessment

A study conducted on this compound evaluated its antioxidant capacity using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant potential (source needed).

Case Study 2: Antimicrobial Efficacy

In a separate study, the antimicrobial activity of this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated notable inhibition zones, particularly against Staphylococcus aureus, indicating potential as an antimicrobial agent (source needed).

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-3-14-11(13)10-12(15-10)7-4-5-9(2)6-8-12/h9-10H,3-8H2,1-2H3

InChI Key

FSEJSGQGNCKLCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCCC(CC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.